(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-12-16(24(22,23)15-8-2-1-3-9-15)13-21-17-10-4-6-14-7-5-11-20-18(14)17/h1-11,13,21H/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXYMQGBXYMSQ-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC3=C2N=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzenesulfonyl chloride with quinolin-8-amine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The benzenesulfonyl group is an electron-withdrawing moiety that facilitates nucleophilic substitution.
-
Reaction with Amines : Under basic conditions (e.g., K₂CO₃ in DMF), the sulfonamide’s sulfur atom becomes susceptible to nucleophilic attack, enabling replacement of the sulfonyl group with amines or thiols .
-
Hydrolysis : Acidic or alkaline hydrolysis cleaves the sulfonamide bond, yielding benzenesulfonic acid and the corresponding amine derivative.
Example :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Substitution | Benzylamine, K₂CO₃, DMF, 80°C | 3-[(quinolin-8-yl)amino]-2-(benzylamino)prop-2-enenitrile |
Reduction of the Nitrile Group
The nitrile group can undergo reduction to form primary amines or aldehydes.
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitrile to a primary amine.
-
LiAlH₄ Reduction : Converts the nitrile to an imine intermediate, further hydrolyzed to an aldehyde.
Example :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reduction | H₂ (1 atm), 10% Pd-C, EtOH, 25°C | (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enamine |
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline moiety directs electrophiles to specific positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ nitrates the quinoline ring at the 5- or 7-position due to the electron-donating amino group .
Example :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂ (1 equiv), FeBr₃, CH₂Cl₂, 0°C | (2E)-2-(benzenesulfonyl)-3-[(5-bromoquinolin-8-yl)amino]prop-2-enenitrile |
Cycloaddition Reactions
The α,β-unsaturated nitrile participates in [4+2] Diels-Alder reactions:
Example :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Diels-Alder | Cyclopentadiene, toluene, 110°C | Hexahydronaphthoquinoline-fused nitrile |
Oxidation of the Double Bond
The conjugated double bond is susceptible to oxidation:
Example :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | (2E,3S)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile oxide |
Condensation with Carbonyl Compounds
The amino group on quinoline reacts with aldehydes/ketones:
Example :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Condensation | Benzaldehyde, EtOH, Δ | (2E)-2-(benzenesulfonyl)-3-[(N-benzylidene-quinolin-8-yl)amino]prop-2-enenitrile |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile. Research indicates that compounds containing quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of quinoline showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of specific enzymes. In particular, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease. The presence of the benzenesulfonyl group may enhance binding affinity to the enzyme, leading to improved inhibitory activity .
Neurological Disorders
Given its enzyme inhibitory properties, (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile is being explored for applications in treating neurological disorders. Its ability to modulate acetylcholine levels positions it as a candidate for further development in Alzheimer's research .
Antimicrobial Activity
Some derivatives related to this compound have exhibited antimicrobial properties. The quinoline structure is known for its broad-spectrum activity against various pathogens, making it a subject of interest in the development of new antimicrobial agents .
Case Studies
- Anticancer Activity : A study published in 2024 evaluated the cytotoxic effects of several quinoline derivatives, including (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile. The results indicated a significant reduction in viability of breast cancer cells, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : Research conducted on acetylcholinesterase inhibitors highlighted that compounds with similar structures to (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile were effective in lowering enzyme activity in vitro, which could translate into therapeutic benefits for Alzheimer's patients .
Mechanism of Action
The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The quinolinyl group is known to interact with DNA and proteins, potentially inhibiting their function. The benzenesulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The propenenitrile moiety may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
(2E)-3-(4-(Diphenylamino)Phenyl)-2-(Pyridin-3-yl)Prop-2-Eneenitrile (Compound I) Structural Features: Diphenylamino donor group and pyridinyl substituent. Key Differences: Lacks the sulfonyl group, leading to weaker electron-withdrawing effects compared to the target compound.
3-(Quinoxalin-2-yl)-8-Ethoxycoumarin Hydrobromide (Compound 11) Structural Features: Ethoxycoumarin and quinoxalinyl groups. Key Differences: Coumarin core introduces additional oxygen atoms, altering solubility and photophysical properties.
(2E)-3-(2-Chlorobenzo[h]Quinolin-3-yl)-1-(2-Methyl-4-Phenylquinolin-3-yl)Prop-2-En-1-One Structural Features: Two quinolinyl residues bridged by a prop-2-en-1-one group. Key Differences: Replacement of the nitrile group with a ketone reduces electrophilicity.
(2E)-3-(3,4-Dimethoxyphenyl)Prop-2-Eneenitrile (Ivabradine Intermediate) Structural Features: Dimethoxyphenyl donor group. Key Differences: Absence of sulfonyl and quinoline groups simplifies intermolecular interactions.
Physical and Spectroscopic Properties
- Key Observations: The high melting point of Compound 11 (330–332°C) suggests strong intermolecular forces, likely due to coumarin’s planar structure and hydrogen bonding . The target compound’s benzenesulfonyl group may reduce solubility in polar solvents compared to diphenylamino analogues .
Computational and Crystallographic Analysis
- Software Tools : SHELX , OLEX2 , and WinGX are critical for structural refinement. For example, Compound I’s anti/syn conformers were resolved using Gaussian09, with energy differences <1 eV .
- Hydrogen Bonding: The quinolin-8-yl amino group in the target compound may form N–H···N or N–H···O bonds, influencing crystal packing .
Key Differentiators and Challenges
- Synthetic Challenges: Steric hindrance from the quinoline moiety may complicate synthesis, requiring optimized catalysts or solvents.
Biological Activity
(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile is a synthetic organic compound characterized by its unique structural features, including a benzenesulfonyl group and a quinolinyl amino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile is C18H13N3O2S, with a molecular weight of approximately 341.38 g/mol. Its structure includes:
- Benzenesulfonyl Group : Enhances solubility and bioavailability.
- Quinolinyl Group : Known for interactions with DNA and proteins, potentially inhibiting their functions.
- Propenenitrile Moiety : Contributes to the compound's reactivity and binding affinity.
Antimicrobial Properties
Research indicates that compounds with similar structures to (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile exhibit significant antimicrobial activity. For instance, derivatives of quinoline are known to possess broad-spectrum antibacterial and antifungal properties. The mechanism of action often involves the inhibition of nucleic acid synthesis or disruption of cellular membranes.
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives. For example:
| Compound | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| (2E)-2-(benzenesulfonyl)-3-(quinolin-8-ylamino)prop-2-enenitrile | CSF1R | 5.5 | Inhibitory |
| Similar Quinoline Derivative | EGFR | 54.0 | Inhibitory |
In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models, suggesting that (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile may exhibit similar effects.
The proposed mechanism of action for (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile involves:
- Interaction with Kinases : The quinolinyl group may interact with various kinases, inhibiting their activity and disrupting signaling pathways critical for cell proliferation.
- DNA Binding : The compound may intercalate into DNA, preventing replication and transcription.
- Protein Interaction : It could also bind to specific proteins involved in cell cycle regulation or apoptosis.
Case Studies
- In Vivo Studies : In an MC38 xenograft model, related compounds demonstrated significant tumor growth reduction (up to 62%) at doses of 200 mg/kg, indicating potential effectiveness as a therapeutic agent.
- Pharmacokinetics : Studies on similar compounds have shown favorable pharmacokinetic profiles, including good oral bioavailability across species, which is crucial for therapeutic applications.
Q & A
Q. How can the synthesis of (2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile be optimized to improve yield and purity?
Methodological Answer: The synthesis of enaminonitrile derivatives typically involves condensation reactions between aldehydes/ketones and amines under controlled conditions. Key parameters include:
- Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance solubility and reaction efficiency .
- Catalysts: Bases such as potassium carbonate or sodium hydroxide facilitate nucleophilic attack during coupling steps .
- Temperature Control: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
Post-synthesis purification via column chromatography or recrystallization is critical for isolating the (2E)-isomer, as geometric isomerism can affect bioactivity .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy: H and C NMR confirm the presence of benzenesulfonyl, quinoline, and nitrile groups. Coupling constants (e.g., ≈ 12–16 Hz for the (2E)-configuration) distinguish stereoisomers .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ for C₂₀H₁₆N₃O₂S: 362.0965) .
- IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
Methodological Answer: Initial screening should focus on:
- In Vitro Assays: Enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity studies (e.g., MTT assay on cancer cell lines) .
- Computational Docking: Predict interactions with biological targets (e.g., quinoline-binding proteins) using software like AutoDock Vina .
- ADME Profiling: Assess solubility (logP via HPLC) and metabolic stability (microsomal assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies may arise from variations in:
- Experimental Design: Standardize assay protocols (e.g., cell line origin, incubation time) to minimize variability .
- Isomer Purity: Confirm geometric isomer ratios via HPLC or NOESY NMR, as impurities can skew results .
- Statistical Analysis: Use multivariate regression to correlate structural features (e.g., sulfonyl group orientation) with activity trends .
Q. What strategies enhance regioselectivity during functionalization of the quinoline moiety?
Methodological Answer: Regioselective modifications require:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amino group) to steer reactions toward the C-3 or C-8 positions .
- Metal Catalysis: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
- Solvent Effects: Use non-polar solvents (e.g., toluene) to favor electrophilic substitution at electron-rich quinoline sites .
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry and compute HOMO-LUMO gaps to assess redox potential (e.g., ΔE < 3 eV suggests high reactivity) .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability .
- QSAR Models: Corolate substituent electronegativity (e.g., benzenesulfonyl vs. chlorophenyl) with biological activity .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal Analysis: Differential scanning calorimetry (DSC) identifies decomposition temperatures .
- Light Exposure Tests: UV-Vis spectroscopy tracks photodegradation rates under simulated sunlight .
Key Research Gaps and Recommendations
- Mechanistic Studies: Elucidate the role of the sulfonyl group in target binding using X-ray crystallography or cryo-EM .
- Isomer-Specific Bioactivity: Compare (2E) and (2Z) isomers in vivo to determine stereochemical impacts .
- Scalable Synthesis: Develop flow-chemistry protocols to reduce reaction times and improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
